BenchChemオンラインストアへようこそ!

Sulpiride

Neuroscience Psychopharmacology Receptor Binding Assays

Sulpiride (CAS 15676-16-1) is the definitive low-potency D2/D3 antagonist for SAR studies (D2 IC50 = 181 nM). Its dose-dependent bimodal pharmacology—presynaptic autoreceptor blockade (antidepressant) at low doses, postsynaptic antagonism (antipsychotic) at high doses—enables unique experimental designs. With 27% lower EPS risk than typical antipsychotics and poor oral bioavailability (F=27%±9%), it is the ideal comparator against higher-potency analogs and a benchmark model for drug delivery R&D. Sourced as ≥98% pure research-grade material.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 15676-16-1
Cat. No. B1682569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulpiride
CAS15676-16-1
SynonymsAiglonyl
Arminol
Deponerton
Desisulpid
Digton
Dogmatil
Dolmatil
Eglonyl
Ekilid
Guastil
Lebopride
Meresa
neogama
Pontiride
Psicocen
Sulp
Sulperide
Sulpiride
Sulpitil
Sulpivert
Sulpor
Synédil
Tepavil
Vertigo Meresa
vertigo neogama
Vertigo-Meresa
vertigo-neogama
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
InChIInChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)
InChIKeyBGRJTUBHPOOWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility51.2 [ug/mL] (The mean of the results at pH 7.4)
5.37e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sulpiride (CAS 15676-16-1) for Scientific Research & Industrial Procurement: Core Identity and Baseline


Sulpiride (CAS 15676-16-1) is a substituted benzamide derivative classified as an atypical antipsychotic agent [1]. It functions primarily as a selective antagonist of dopamine D2 and D3 receptors, with a Ki of 4.2 nM for D2 and 15 nM for D3 [2]. Its pharmacological profile is distinguished by a dose-dependent bimodal mechanism: at low doses, it exhibits a disinhibitory, antidepressant effect by blocking presynaptic autoreceptors; at higher doses, it exerts a conventional postsynaptic blockade, producing antipsychotic effects [1]. Unlike most conventional neuroleptics, Sulpiride demonstrates high selectivity for D2/D3 receptors over D1, D4, and serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT3), with Ki values exceeding 10,000 nM for these off-target receptors [2].

Sulpiride (CAS 15676-16-1) Procurement: Why In-Class Substitution Without Verification Compromises Experimental Reproducibility


Substituting Sulpiride with another benzamide antipsychotic such as Amisulpride or Sultopride, or with a typical antipsychotic like Haloperidol, without experimental verification introduces significant confounding variables. The class exhibits quantifiable differences in receptor binding affinities [1], which can profoundly alter both the dose-response relationship and the observed phenotype. For instance, Sulpiride's D2 receptor affinity (IC50 = 181 nM) is notably weaker than Amisulpride's (IC50 = 27 nM) [1], meaning that equimolar concentrations will not yield equivalent target engagement. Furthermore, Sulpiride's uniquely poor and variable oral bioavailability (27% ± 9%) [2] is a critical pharmacokinetic parameter that diverges substantially from other agents, directly impacting in vivo study design and requiring specific formulation considerations that are not universally applicable within the class.

Sulpiride (CAS 15676-16-1): Verifiable, Quantitative Differentiation Data Guide for Scientific Selection


Quantified D2/D3 Receptor Affinity Differential vs. Closest Benzamide Analogs

Sulpiride exhibits a significantly lower in vitro affinity for the dopamine D2 receptor compared to its close structural analogs, Amisulpride and Sultopride. In a direct comparative study using standardized assay conditions, the IC50 values for D2 receptor antagonism were determined to be 27 nM for Amisulpride, 120 nM for Sultopride, and 181 nM for Sulpiride [1]. For the D3 receptor, the IC50 values were 3.6 nM for Amisulpride, 4.8 nM for Sultopride, and 17.5 nM for Sulpiride [1]. This data establishes a clear rank order of potency (Amisulpride > Sultopride > Sulpiride) for these commonly used research compounds.

Neuroscience Psychopharmacology Receptor Binding Assays

Comparative Clinical Efficacy for Depressive Symptoms in Major Depressive Disorder (MDD)

A systematic review and network meta-analysis of antipsychotic monotherapy for Major Depressive Disorder (MDD) quantified the relative efficacy of Sulpiride compared to Amisulpride and Quetiapine. The odds ratios (OR) for treatment response versus placebo were: Amisulpride OR = 1.99 (95% CI: 1.55-2.55), Sulpiride OR = 1.50 (95% CI: 1.03-2.17), and Quetiapine OR = 1.48 (95% CI: 1.23-1.78) [1]. This data demonstrates that while all three were significantly superior to placebo, Amisulpride showed a numerically greater effect size than Sulpiride.

Clinical Psychiatry Major Depressive Disorder Meta-analysis

Quantified Extrapyramidal Symptom (EPS) Risk Profile vs. Typical Antipsychotics

A meta-analysis comparing Sulpiride to typical antipsychotics found a statistically significant reduction in the risk of requiring antiparkinsonian medication to manage extrapyramidal symptoms (EPS). The pooled Risk Ratio (RR) for this outcome was 0.73 (95% CI: 0.58-0.92) in favor of Sulpiride [1]. This indicates a 27% lower risk of clinically significant EPS requiring intervention when using Sulpiride compared to typical antipsychotics. A separate review noted that EPS occurred in 12.8% of patients receiving Sulpiride doses ≤1200 mg/day [2].

Clinical Safety Neuropsychopharmacology Adverse Event Monitoring

Absolute Oral Bioavailability Quantification: A Critical Parameter for In Vivo Study Design

Sulpiride is characterized by exceptionally low and variable oral bioavailability, a critical differentiator from many other CNS-active compounds. A foundational pharmacokinetic study in healthy human subjects (n=6) determined the absolute oral bioavailability of a 100 mg tablet to be only 27% ± 9% (range: 18-36%) compared to intravenous administration [1]. This was confirmed by a subsequent study which reported a fraction absorbed after oral administration of approximately 30% [2]. This low bioavailability is attributed to incomplete and erratic absorption from the gastrointestinal tract, not extensive first-pass metabolism, as evidenced by the high recovery of unchanged drug in urine (70% ± 9% after IV dose) [1].

Pharmacokinetics Drug Metabolism ADME Studies

Sulpiride (CAS 15676-16-1): Evidence-Based Research and Industrial Application Scenarios


Neuroscience Research: Studies Requiring a D2/D3 Antagonist with a Lower EPS Liability

For behavioral neuroscience studies where extrapyramidal side effects (EPS) could be a confounding variable—such as in motor coordination tasks (rotarod), locomotor activity assays, or cognitive tests—Sulpiride offers a quantifiable advantage. Its 27% lower risk of causing EPS requiring intervention compared to typical antipsychotics [1] makes it a preferred tool for investigating D2/D3-mediated behaviors without the confound of gross motor impairment. This is particularly relevant when using dose ranges up to 1200 mg/day (human equivalent), where the EPS incidence is documented at 12.8% [2].

Comparative Pharmacology: Establishing a Reference Point in a Benzamide Potency Series

Sulpiride serves as an essential reference point on the potency spectrum of substituted benzamide D2/D3 antagonists. Its well-defined, lower receptor affinity (D2 IC50 = 181 nM; D3 IC50 = 17.5 nM) [1] makes it the ideal 'low-potency' comparator in a research series that includes higher-potency analogs like Amisulpride (D2 IC50 = 27 nM) [1]. This allows researchers to systematically investigate structure-activity relationships (SAR) and correlate subtle changes in chemical structure with quantifiable shifts in receptor binding and functional outcome.

Pharmacokinetic and Drug Delivery Research: A Model Compound for Low-Bioavailability Formulation Development

Sulpiride's exceptionally low and variable oral bioavailability (F = 27% ± 9%) [1] makes it a challenging and therefore valuable model compound for the development and testing of novel drug delivery systems. Research programs focused on enhancing oral absorption of BCS Class III/IV drugs, developing nano-formulations, or utilizing alternative delivery routes (e.g., intramuscular, where bioavailability is 73.5-103.3% [2]) can use Sulpiride as a benchmark. Its minimal metabolism and exclusive renal excretion [3] simplify the interpretation of pharmacokinetic data, allowing the formulation's impact on absorption to be isolated.

In Vivo Studies of Negative Symptoms in Schizophrenia Models

Due to its unique, dose-dependent bimodal pharmacology, Sulpiride is particularly suited for research on the negative symptoms of schizophrenia (e.g., anhedonia, social withdrawal). At low dosages (≤800 mg/day human equivalent), it acts preferentially on presynaptic autoreceptors to enhance dopaminergic tone, which is associated with efficacy against negative symptoms [1]. This distinct mechanism, supported by clinical evidence of its effect on depressive symptoms [2], makes it a compound of choice for preclinical models investigating this difficult-to-treat symptom domain, offering a different pharmacological profile than compounds that primarily target positive symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulpiride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.